![molecular formula C11H17BrSi B14343584 {[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane CAS No. 104330-78-1](/img/structure/B14343584.png)
{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane is an organosilicon compound that features a bromomethyl group attached to a phenyl ring, which is further bonded to a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane typically involves the bromination of a precursor compound. One common method is the bromination of {[2-(Methyl)phenyl]methyl}(trimethyl)silane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form {[2-(Bromomethyl)phenyl]methyl}(trimethyl)silanol.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include {[2-(Azidomethyl)phenyl]methyl}(trimethyl)silane or {[2-(Thiophenylmethyl)phenyl]methyl}(trimethyl)silane.
Oxidation: The major product is {[2-(Bromomethyl)phenyl]methyl}(trimethyl)silanol.
Reduction: The major product is {[2-(Methyl)phenyl]methyl}(trimethyl)silane.
Applications De Recherche Scientifique
{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and in cross-coupling reactions.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of {[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane involves the reactivity of the bromomethyl group. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The trimethylsilyl group can stabilize intermediates and transition states, facilitating the reaction. The phenyl ring provides additional stability through resonance effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[2-(Chloromethyl)phenyl]methyl}(trimethyl)silane
- {[2-(Iodomethyl)phenyl]methyl}(trimethyl)silane
- {[2-(Methyl)phenyl]methyl}(trimethyl)silane
Uniqueness
{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane is unique due to the presence of the bromomethyl group, which is more reactive than the chloromethyl or iodomethyl analogs. This increased reactivity makes it a valuable intermediate in organic synthesis. Additionally, the trimethylsilyl group imparts stability and lipophilicity, enhancing its utility in various applications.
Propriétés
Numéro CAS |
104330-78-1 |
|---|---|
Formule moléculaire |
C11H17BrSi |
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
[2-(bromomethyl)phenyl]methyl-trimethylsilane |
InChI |
InChI=1S/C11H17BrSi/c1-13(2,3)9-11-7-5-4-6-10(11)8-12/h4-7H,8-9H2,1-3H3 |
Clé InChI |
UFMWBLOYIMQIIP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC1=CC=CC=C1CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


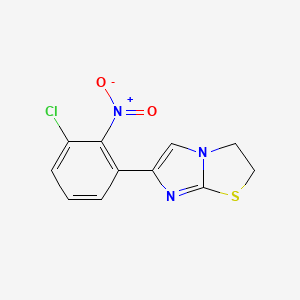
![4,4'-[(2-Methoxyphenyl)methylene]diphenol](/img/structure/B14343512.png)
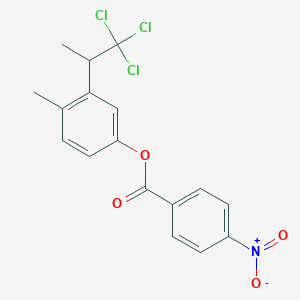
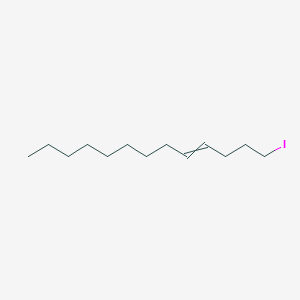

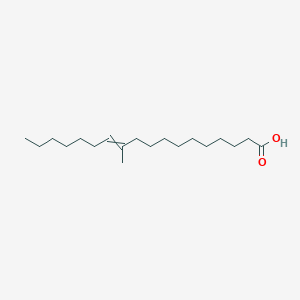
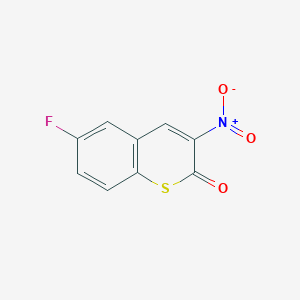

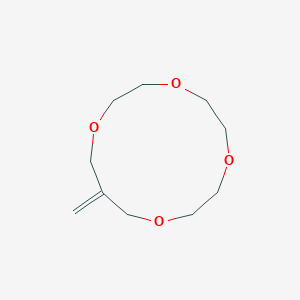
![2-[(5-Amino-2-chloro-4-fluorophenyl)sulfanyl]-N,N-dimethylbutanamide](/img/structure/B14343563.png)
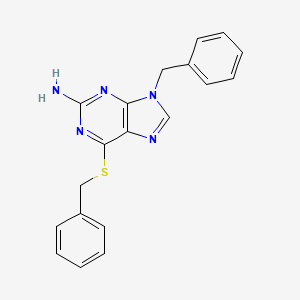
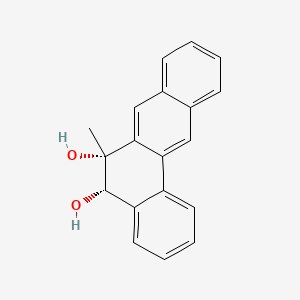
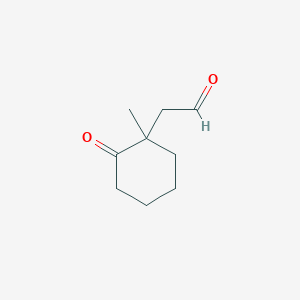
![Propanedioic acid, methyl[(4-methylphenyl)methyl]-](/img/structure/B14343597.png)
